Sodium tetrachloroplatinate(II) hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Catalyst in Organic Synthesis:

- Sodium tetrachloroplatinate(II) hydrate is a valuable catalyst for various organic reactions, particularly those involving the formation of carbon-carbon and carbon-heteroatom bonds. Source: Sigma-Aldrich:

- Its ability to activate small molecules and facilitate bond formation makes it useful in synthesizing complex organic molecules, including pharmaceuticals, fine chemicals, and advanced materials. Source: American Chemical Society:

Precursor for Platinum-Based Compounds:

- Sodium tetrachloroplatinate(II) hydrate serves as a crucial starting material for the synthesis of various platinum-based compounds. Source: Alfa Aesar:

- These compounds find applications in diverse fields, including catalysis, fuel cells, and nanomaterials. Source: Royal Society of Chemistry:

Material Science Research:

- Sodium tetrachloroplatinate(II) hydrate is used in material science research for the development of functional materials with unique properties. Source: ScienceDirect:

- For instance, it can be employed in the preparation of thin films, nanoparticles, and other advanced materials with applications in electronics, sensors, and energy storage.

Sodium tetrachloroplatinate(II) hydrate is an inorganic compound with the molecular formula Cl₄Na₂Pt·xH₂O, where x typically represents the number of water molecules associated with the compound. It appears as a reddish-brown crystalline powder and is soluble in water. The compound has a molecular weight of approximately 400.88 g/mol and is often used in various chemical applications due to its unique properties as a platinum complex .

- Decomposition: Upon heating, it can decompose to release chlorine gas and form platinum metal.

- Ligand Exchange: It can react with various ligands, such as phosphines or amines, leading to the formation of new platinum complexes.

- Reduction Reactions: It can be reduced to form lower oxidation states of platinum, which are useful in catalysis.

These reactions highlight its role as a precursor for synthesizing other platinum-based compounds and catalysts .

Sodium tetrachloroplatinate(II) hydrate can be synthesized through several methods:

- Direct Reaction: Platinum(IV) chloride can be reacted with sodium chloride in an aqueous solution, leading to the formation of sodium tetrachloroplatinate(II) hydrate.

- Reduction Method: Platinum salts can be reduced using reducing agents in the presence of sodium chloride to yield sodium tetrachloroplatinate(II).

- Hydration Process: The anhydrous form of sodium tetrachloroplatinate(II) can be hydrated by dissolving it in water under controlled conditions.

These methods allow for the production of high-purity samples suitable for various applications .

Sodium tetrachloroplatinate(II) hydrate has diverse applications across several fields:

- Catalysis: It serves as a precursor for catalysts used in organic synthesis and industrial processes.

- Electronics: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

- Nanotechnology: Employed in synthesizing nanoparticles and nanomaterials for various applications.

- Chemical Intermediates: Acts as an important raw material for preparing other precious metal compounds .

Interaction studies involving sodium tetrachloroplatinate(II) hydrate often focus on its reactivity with biological molecules and ligands. Research indicates that it can interact with proteins and nucleic acids, which may lead to alterations in their structure and function. Understanding these interactions is crucial for assessing its potential therapeutic roles and toxicological effects .

Sodium tetrachloroplatinate(II) hydrate shares similarities with several other platinum compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium hexachloroplatinate(IV) | Na₂PtCl₆ | Higher oxidation state; used in different catalytic processes. |

| Ammonium chloroplatinate | (NH₄)₂PtCl₄ | Soluble in water; often used in analytical chemistry. |

| Platinum(II) chloride | PtCl₂ | Anhydrous form; used primarily as a precursor for other platinum compounds. |

| Potassium tetrachloroplatinate | K₂PtCl₄ | Similar structure but different cation; used in similar applications. |

Sodium tetrachloroplatinate(II) hydrate is distinct due to its specific hydration state and solubility characteristics, making it particularly useful in aqueous environments compared to its anhydrous counterparts .

The study of platinum coordination compounds emerged in the early 19th century with seminal discoveries such as Magnus’ green salt ([Pt(NH₃)₄][PtCl₄]), which demonstrated the ability of platinum to form complex ions. Sodium tetrachloroplatinate(II) hydrate represents a later development in this field, arising from efforts to isolate stable, water-soluble platinum complexes for industrial and laboratory use. While its exact synthesis timeline remains unclear, the compound’s characterization aligns with advancements in understanding metal-ligand interactions in the mid-20th century. The CAS registry number 207683-21-4 formalizes its identity as a hydrated sodium salt of the tetrachloroplatinate(II) anion.

Significance in Platinum Coordination Chemistry

Na₂PtCl₄·xH₂O exemplifies the broader class of square-planar platinum(II) complexes, where the Pt²⁺ center coordinates with four chloride ligands in a dsp² hybridization scheme. This geometry facilitates its reactivity in ligand substitution reactions, making it a versatile precursor for synthesizing heteroleptic platinum complexes. Unlike palladium analogs such as Na₂PdCl₄, which adopt similar structures, the relativistic effects in platinum enhance the stability of its chloride coordination sphere, enabling distinct catalytic and electronic properties. The compound’s solubility in water further distinguishes it from insoluble platinum precursors like PtCl₂, broadening its utility in aqueous-phase reactions.

Overview in Contemporary Research

Recent studies highlight Na₂PtCl₄·xH₂O’s role in cutting-edge applications. For example, it serves as a catalyst for C–H arylation reactions, where its platinum center mediates bond formation between aromatic substrates and diaryliodonium salts. Additionally, the compound has been employed in green synthesis methods, such as the bioreduction of Pt²⁺ ions to platinum nanoparticles using plant extracts. These advancements underscore its enduring relevance in both traditional coordination chemistry and emerging nanotechnologies.

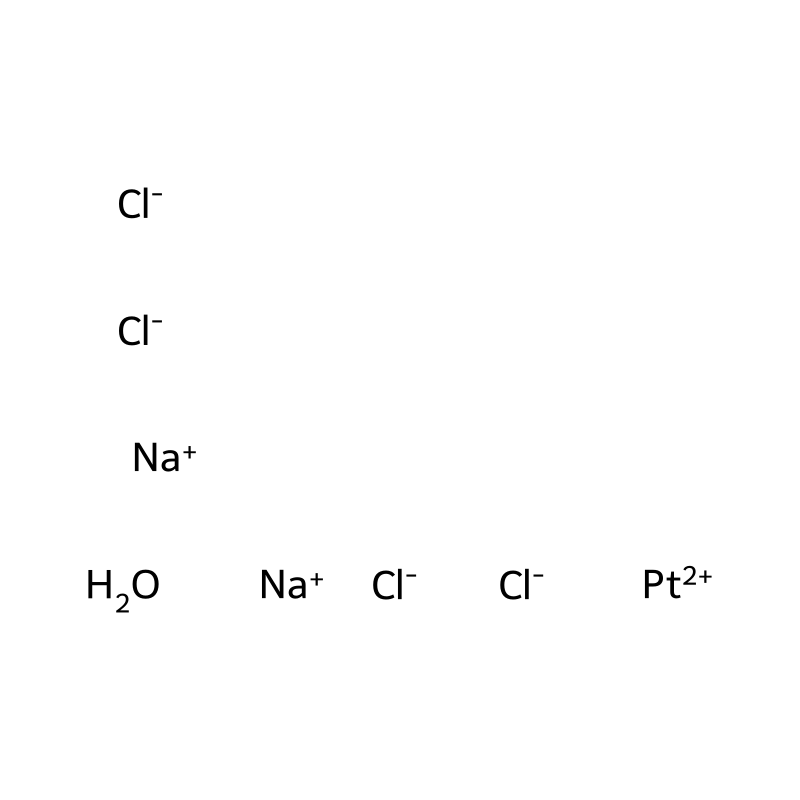

Sodium tetrachloroplatinate(II) hydrate represents a well-characterized platinum coordination compound with the molecular formula Na₂PtCl₄·xH₂O, where x typically denotes the number of associated water molecules [1] [2] [3]. The compound consists of sodium cations (Na⁺), tetrachloroplatinate(II) anions ([PtCl₄]²⁻), and water molecules of hydration integrated within the crystal lattice structure [1] [2]. The anhydrous form exhibits a molecular weight of 382.87 grams per mole, while the hydrated variant demonstrates a molecular weight of approximately 400.88 grams per mole [2] [3] [15].

The chemical entity is officially registered under the Chemical Abstracts Service registry number 207683-21-4 [1] [2] [3]. Alternative systematic nomenclature includes disodium tetrachloroplatinate hydrate and sodium chloroplatinate(II) hydrate [2] [15]. The compound maintains its structural integrity through ionic interactions between the sodium cations and the anionic platinum complex, with water molecules stabilizing the overall crystal architecture through hydrogen bonding networks [1] [2].

The tetrachloroplatinate(II) anion serves as the central coordination complex within this compound, featuring platinum in the +2 oxidation state coordinated to four chloride ligands in a square planar arrangement [22] [23]. This geometric configuration represents one of the most thermodynamically stable arrangements for platinum(II) complexes with d⁸ electronic configuration [22] [29].

Crystallographic Analysis and Structure

The crystallographic structure of sodium tetrachloroplatinate(II) hydrate centers around the square planar geometry of the tetrachloroplatinate(II) anion [22] [23] [24]. The platinum(II) center adopts a dsp² hybridization scheme, resulting in the characteristic planar four-coordinate structure with D₄ₕ point group symmetry [22] [23] [29]. This geometric arrangement represents the preferred coordination environment for platinum(II) complexes due to crystal field stabilization effects [22] [29].

Detailed structural analysis reveals that the mean platinum-chloride bond distance measures 2.30 Angstroms, with a typical range spanning from 2.23 to 2.32 Angstroms [26] [33]. The cis chloride-platinum-chloride bond angles deviate from the ideal 90-degree value by approximately 1.9 degrees, while the trans chloride-platinum-chloride bond angles show deviations of approximately 2.9 degrees from the ideal 180-degree arrangement [26]. These minor distortions from perfect square planar geometry reflect the influence of crystal packing forces and intermolecular interactions within the solid state [26].

The electronic configuration of platinum(II) in this complex corresponds to [Xe]4f¹⁴5d⁸, where the eight d-electrons occupy the lower-energy orbitals in the square planar crystal field splitting pattern [22] [29]. The strong field nature of the chloride ligands in this arrangement promotes electron pairing and stabilizes the square planar geometry over alternative tetrahedral configurations [22] [29].

The crystal structure incorporates sodium cations and water molecules positioned between the planar platinum complexes, creating a three-dimensional network stabilized through electrostatic interactions and hydrogen bonding [1] [2]. The water molecules participate in extensive hydrogen bonding networks that contribute significantly to the overall structural stability of the hydrated compound [1] [2].

Physical Properties and Characteristics

The physical properties of sodium tetrachloroplatinate(II) hydrate reflect its ionic character and coordination complex nature. The compound presents as a reddish-brown crystalline powder under standard conditions [10] [15] [20]. The distinctive coloration arises from electronic transitions within the platinum coordination sphere, specifically d-d transitions characteristic of square planar platinum(II) complexes [24] [25].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | Na₂PtCl₄·xH₂O | [1] [2] [3] |

| Molecular Weight (anhydrous) | 382.87 g/mol | [2] [6] |

| Molecular Weight (hydrated) | 400.88 g/mol | [3] [7] [15] |

| CAS Registry Number | 207683-21-4 | [1] [2] [3] |

| Appearance | Crystalline powder | [2] [15] |

| Color | Reddish-brown | [10] [15] [20] |

| Crystal Form | Crystalline | [2] [3] |

| Melting Point | 100°C | [2] [3] [15] |

| Solubility in Water | Soluble | [2] [15] |

Solubility Profile

Sodium tetrachloroplatinate(II) hydrate demonstrates excellent solubility in water, forming stable aqueous solutions under ambient conditions [2] [15] . The high solubility results from the ionic nature of the compound and the stabilization of the tetrachloroplatinate anion through hydration interactions in aqueous media . The dissolution process involves dissociation of sodium cations and tetrachloroplatinate anions, with subsequent hydration of these ionic species .

In aqueous solution, the compound maintains its structural integrity while participating in dynamic equilibrium processes involving water coordination and chloride exchange [31] [33]. The solubility characteristics make this compound particularly valuable for applications requiring homogeneous platinum(II) sources in aqueous systems . The compound exhibits limited solubility in organic solvents due to its ionic character, though specific solubility data in non-aqueous media remains limited in the literature .

Thermal Behavior

The thermal behavior of sodium tetrachloroplatinate(II) hydrate involves several distinct phases corresponding to dehydration and decomposition processes [2] [3] [15]. The compound exhibits a melting point of 100°C, which coincides with the initial dehydration process where coordinated and lattice water molecules are expelled from the crystal structure [2] [3] [15].

Thermal analysis studies indicate that dehydration occurs through a stepwise mechanism, with water molecules possessing different binding energies being released at varying temperatures [8] [17]. The dehydration process typically commences around 85°C and continues through the melting transition, resulting in the formation of the anhydrous sodium tetrachloroplatinate(II) compound [2] [3].

At elevated temperatures beyond the dehydration range, the compound undergoes thermal decomposition with evolution of chlorine-containing species and formation of metallic platinum [17]. The decomposition pathway involves complex redox processes and represents an irreversible transformation of the original coordination compound [17].

Spectroscopic Properties

The spectroscopic properties of sodium tetrachloroplatinate(II) hydrate provide detailed insights into its electronic structure and coordination environment. Infrared spectroscopy reveals characteristic platinum-chloride stretching vibrations that confirm the presence of the tetrachloroplatinate coordination sphere [27]. These vibrational modes appear in the mid-infrared region and serve as diagnostic indicators for the square planar platinum(II) chloride complex [27].

Raman spectroscopy complements infrared analysis by providing information about symmetric and antisymmetric vibrational modes within the platinum coordination sphere [27]. The Raman spectrum exhibits bands corresponding to totally symmetric platinum-chloride stretching modes and reveals details about the D₄ₕ symmetry of the tetrachloroplatinate anion [27].

Ultraviolet-visible spectroscopy demonstrates electronic d-d transitions characteristic of square planar platinum(II) complexes [24] [25]. These electronic transitions provide information about the crystal field splitting and electronic configuration of the platinum center [24]. The observed absorption bands correspond to ligand field transitions within the d⁸ electron configuration [24] [28].

Nuclear magnetic resonance spectroscopy, particularly ¹⁹⁵Pt NMR, serves as a valuable tool for characterizing the platinum coordination environment in solution [5] [11]. Sodium tetrachloroplatinate(II) compounds function as reference standards for ¹⁹⁵Pt NMR chemical shift measurements, facilitating comparative studies of other platinum complexes [5].

| Technique | Key Features/Wavelengths | Applications | Reference |

|---|---|---|---|

| Infrared Spectroscopy | Pt-Cl stretching vibrations | Structural confirmation | [27] |

| Raman Spectroscopy | Symmetric and antisymmetric modes | Symmetry determination | [27] |

| UV-Visible Spectroscopy | Electronic d-d transitions | Electronic structure analysis | [24] [25] |

| NMR Spectroscopy (¹⁹⁵Pt) | Chemical shift reference compound | Solution state analysis | [5] [11] |

| Electronic Transitions | Ligand field transitions | Electronic configuration studies | [24] [28] |

Chemical Reactivity Patterns

The chemical reactivity of sodium tetrachloroplatinate(II) hydrate encompasses various transformation pathways including ligand substitution, redox processes, and solution equilibria [19] [30] [31]. These reactivity patterns reflect the fundamental coordination chemistry of square planar platinum(II) complexes and their thermodynamic and kinetic properties [19] [32].

The compound serves as a versatile precursor for synthesizing diverse platinum coordination complexes through controlled ligand exchange reactions [19] [31]. The reactivity patterns demonstrate both the stability of the platinum(II) oxidation state and the lability of chloride ligands under appropriate reaction conditions [19] [33].

Ligand Exchange Mechanisms

Ligand exchange reactions of the tetrachloroplatinate(II) anion proceed through well-characterized mechanistic pathways involving either associative or dissociative processes [19] [31] [33]. The kinetics and mechanism of these substitution reactions depend on the nature of the incoming ligand, reaction conditions, and solvent environment [19] [31].

Chloride substitution reactions typically follow a dissociative mechanism where initial platinum-chloride bond rupture occurs as the rate-determining step, followed by rapid coordination of the incoming ligand [31] [32]. The square planar geometry of platinum(II) facilitates these substitution processes through the formation of five-coordinate intermediates or transition states [19] [31].

Aquation reactions represent a particularly important class of ligand exchange processes, where water molecules replace chloride ligands to form aquo complexes [31] [33]. The equilibrium expression for the primary aquation reaction follows: [PtCl₄]²⁻ + H₂O ⇌ [PtCl₃(H₂O)]⁻ + Cl⁻ [31] [33]. This equilibrium-controlled process demonstrates the dynamic nature of platinum-chloride coordination in aqueous systems [31] [33].

The rate of ligand exchange varies significantly depending on the trans effect, where ligands positioned trans to the departing group influence the reaction kinetics [19]. Strong trans-directing ligands accelerate the substitution of trans-positioned chlorides, while weak trans-directing groups slow these processes [19].

Redox Behavior

The redox chemistry of sodium tetrachloroplatinate(II) hydrate involves both oxidation to platinum(IV) species and reduction to metallic platinum or lower oxidation states [30] [32] [35]. These electron transfer processes occur through inner-sphere or outer-sphere mechanisms depending on the specific oxidizing or reducing agent employed [30] [32].

Oxidation reactions with hydrogen peroxide or hypochlorous acid convert the tetrachloroplatinate(II) anion to platinum(IV) complexes through inner-sphere electron transfer mechanisms [30]. The oxidation process typically yields trans-dihydroxo platinum(IV) species: [PtCl₄]²⁻ + H₂O₂ → trans-[PtCl₄(OH)₂]²⁻ [30]. These reactions demonstrate the accessibility of higher oxidation states for platinum in chloride-rich environments [30].

Reduction reactions proceed through outer-sphere electron transfer processes when employing reducing agents such as iodide ions [32] [35]. The reduction kinetics follow complex rate laws involving both first-order and second-order terms, indicating multiple parallel reaction pathways [32]. The first-order pathway corresponds to a dissociative mechanism involving platinum-chloride bond rupture, while the second-order pathway reflects direct electron transfer between the reductant and the platinum complex [32].

The thermodynamic stability of the platinum(II) oxidation state in chloride media contributes to the compound's resistance to disproportionation reactions [32]. This stability enables controlled redox transformations under specific reaction conditions while maintaining the integrity of the coordination sphere [32] [35].

Solution Chemistry

The solution chemistry of sodium tetrachloroplatinate(II) hydrate involves complex equilibria between various platinum-containing species depending on chloride concentration, pH, and temperature [31] [33]. These equilibrium processes determine the speciation of platinum in aqueous systems and influence subsequent chemical transformations [31] [33].

In aqueous solution, the primary equilibrium involves partial aquation of the tetrachloroplatinate anion to form mixed chloro-aquo complexes [31] [33]. The extent of aquation depends on the chloride ion concentration, with high chloride concentrations favoring the tetrachloro species and low chloride concentrations promoting aquo complex formation [31] [33].

The pH dependence of solution speciation reflects the acid-base properties of coordinated water molecules in aquo complexes [33]. Deprotonation of coordinated water generates hydroxo complexes according to the equilibrium: [PtCl₃(H₂O)]⁻ ⇌ [PtCl₃(OH)]²⁻ + H⁺ [33]. The pKa values for these deprotonation processes provide insights into the electronic effects of platinum coordination on water acidity [33].

Temperature effects on solution equilibria demonstrate the thermodynamic parameters governing ligand exchange processes [31]. Higher temperatures generally favor dissociative pathways and increase the rates of ligand substitution reactions while potentially altering the equilibrium positions [31].

| Reaction Type | Example Reaction/Process | Mechanism | Reference |

|---|---|---|---|

| Ligand Exchange | Cl⁻ substitution by other ligands | Associative/dissociative pathways | [19] [31] [33] |

| Aquation Equilibrium | [PtCl₄]²⁻ + H₂O ⇌ [PtCl₃(H₂O)]⁻ + Cl⁻ | Equilibrium-controlled | [31] [33] |

| Oxidation to Pt(IV) | Oxidation by H₂O₂ or HClO | Inner-sphere electron transfer | [30] [32] |

| Reduction Reactions | Reduction by I⁻ or other reducing agents | Outer-sphere electron transfer | [32] [35] |

| Catalytic Applications | Hydrosilylation catalyst precursor | Coordination and activation | [34] |

The conventional synthesis of sodium tetrachloroplatinate(II) hydrate has its roots in classical inorganic chemistry methodologies developed over more than a century of platinum coordination chemistry research [1]. The most established traditional route involves the direct treatment of platinum metal with chlorinating agents under controlled conditions. This method begins with metallic platinum, which is dissolved in aqua regia (a mixture of nitric and hydrochloric acids) at elevated temperatures ranging from 80 to 150 degrees Celsius [2]. The dissolution process typically requires 4 to 8 hours of heating and produces hexachloroplatinic acid as an intermediate species.

The subsequent reduction of platinum(IV) to platinum(II) is achieved through controlled addition of reducing agents such as sodium sulfite or formaldehyde under acidic conditions [3]. This reduction step is critical for obtaining the desired platinum(II) oxidation state and typically proceeds at temperatures between 50 and 100 degrees Celsius [3]. The reaction mixture is then treated with excess sodium chloride to precipitate the sodium tetrachloroplatinate(II) hydrate product [4] [5].

Another well-established traditional method utilizes potassium tetrachloroplatinate(II) as the starting material, which undergoes metathesis with sodium chloride in aqueous solution [1] [6]. This approach offers better control over stoichiometry and typically yields products with higher purity compared to the direct dissolution method. The reaction proceeds according to the equation: K₂PtCl₄ + 2NaCl → Na₂PtCl₄ + 2KCl, with the desired sodium salt being separated through selective crystallization [7].

The Dhara method, originally developed for cisplatin synthesis, has been adapted for preparing various platinum(II) salts including sodium tetrachloroplatinate(II) [1]. This multi-step procedure involves the initial conversion of tetrachloroplatinate(II) to tetraiodoplatinate(II) using potassium iodide, followed by treatment with ammonia and subsequent manipulation to introduce the desired counterions [1]. While more complex than direct methods, this approach offers excellent stereochemical control and high yields ranging from 85 to 95 percent [1].

Green Synthesis Approaches

Modern environmental considerations have driven the development of green synthesis methodologies that minimize the use of toxic reagents and reduce waste generation [8] [9]. These approaches align with sustainable chemistry principles by employing biodegradable reducing agents and aqueous reaction media [8]. The most prominent green synthesis strategies utilize naturally occurring reducing compounds such as ascorbic acid, citric acid, and various plant-derived metabolites [10] [11].

Ascorbic acid-mediated synthesis represents a particularly elegant green approach for preparing sodium tetrachloroplatinate(II) hydrate [11]. This method employs L-ascorbic acid as both a reducing agent and a stabilizing agent, facilitating the controlled reduction of platinum(IV) precursors to the desired platinum(II) oxidation state [11]. The reaction proceeds under mild conditions at temperatures ranging from 25 to 90 degrees Celsius, with reaction times typically between 2 and 6 hours [11]. The process demonstrates excellent atom economy and produces minimal toxic waste compared to traditional synthetic routes.

Alternative green reducing agents include formic acid, which has been successfully employed for platinum complex synthesis under environmentally benign conditions [12]. The reduction mechanism involves the oxidation of formic acid to carbon dioxide, with concomitant reduction of platinum(IV) to platinum(II) [12]. This approach offers the advantage of producing only water and carbon dioxide as byproducts, making it particularly attractive for large-scale applications where waste minimization is crucial.

Citric acid-based green synthesis has also shown promising results for preparing platinum(II) complexes [13]. The citric acid functions as both a chelating agent and a mild reducing agent, enabling controlled reduction under physiological pH conditions [13]. This method is particularly valuable when preparing compounds intended for biomedical applications, as it avoids the use of harsh chemicals that might introduce unwanted impurities.

Plant-Mediated Reduction Techniques

Biogenic synthesis using plant extracts represents an emerging and highly sustainable approach for preparing platinum nanoparticles and complexes, including sodium tetrachloroplatinate(II) hydrate [8] [10] [9]. This methodology harnesses the reducing power of naturally occurring plant metabolites to facilitate the controlled reduction of platinum precursors under mild reaction conditions [8]. The technique offers several advantages including cost-effectiveness, environmental compatibility, and the potential for large-scale production using agricultural waste materials [14].

The plant-mediated reduction mechanism involves multiple classes of bioactive compounds acting synergistically to achieve platinum reduction [8]. Flavonoids, phenolic compounds, reducing sugars, and amino acids present in plant extracts serve as primary reducing agents [10]. These compounds contain hydroxyl groups, carboxyl groups, and amino functionalities that can donate electrons to platinum ions, facilitating their reduction to lower oxidation states [8]. The reduction process typically occurs at temperatures between 50 and 100 degrees Celsius over reaction periods ranging from 1 to 25 hours, depending on the plant extract concentration and platinum precursor used [10] [15].

Cacumen Platycladi extract has been successfully employed for the biogenic synthesis of platinum nanoparticles through reduction of sodium tetrachloroplatinate(II) [10] [15]. The optimal conditions identified include reaction temperatures of 90 degrees Celsius, plant extract concentrations of 70 percent, and initial platinum(II) concentrations of 0.5 millimolar [10]. Under these conditions, platinum(II) conversion rates of 95.9 percent were achieved, with the formation of platinum nanoparticles measuring 2.4 ± 0.8 nanometers [10]. The bioreduction mechanism was attributed primarily to reducing sugars and flavonoids rather than proteins present in the plant extract [10].

Other plant species that have demonstrated effectiveness for platinum reduction include Punica granatum (pomegranate), where polyphenolic compounds such as ellagic acid serve as the primary reducing agents [8]. The reduction mechanism involves chelation of platinum ions by adjacent phenolic hydroxyl groups, followed by oxidative transformation of the phenolic compounds to quinones with concomitant reduction of platinum(IV) to platinum(0) [8]. Barleria prionitis leaf extracts have also shown excellent reducing capabilities, with alkaloids, flavonoids, saponins, and tannins contributing to the reduction process [8].

The advantage of plant-mediated synthesis extends beyond environmental considerations to include the potential for controlling particle size and morphology through selection of appropriate plant extracts and optimization of reaction conditions [9]. Different plant species produce distinct profiles of reducing and capping agents, enabling fine-tuning of the final product characteristics [8]. Furthermore, the biosynthetic approach often results in better biocompatibility of the final products, making them suitable for biomedical applications [16].

Industrial Production Processes

Large-scale industrial production of sodium tetrachloroplatinate(II) hydrate requires robust, cost-effective processes that can deliver consistent product quality while maintaining economic viability [17] [18]. Industrial methodologies typically emphasize continuous or semi-continuous operation modes to maximize throughput and minimize labor costs. The most prevalent industrial approach involves electrochemical synthesis using platinum anodes in chloride-containing electrolyte solutions [18] [19].

The electrochemical production process utilizes platinum metal anodes submerged in aqueous sodium chloride solutions under controlled current density conditions [18]. The anodic dissolution of platinum generates platinum(II) ions directly in solution, eliminating the need for separate dissolution and reduction steps required in chemical synthesis routes [18]. Current densities typically range from 0.1 to 1.0 amperes per square decimeter, with the optimal values depending on the platinum concentration and desired production rate [18]. This method achieves yields of 90 to 98 percent with excellent control over product purity [18].

Temperature control during electrochemical synthesis is crucial for maintaining consistent product quality and preventing unwanted side reactions [18]. Industrial reactors typically operate at temperatures between 25 and 80 degrees Celsius, with precise temperature regulation achieved through external cooling or heating systems [18]. The continuous nature of electrochemical synthesis allows for real-time monitoring and adjustment of process parameters, ensuring consistent product specifications throughout extended production runs.

Alternative industrial approaches include high-temperature molten salt synthesis, which has gained attention for its ability to produce platinum complexes rapidly using microwave heating [20]. This method involves the dissolution of platinum precursors in low-temperature molten salt media, followed by microwave-assisted reduction to form the desired platinum(II) species [20]. Reaction times are dramatically reduced to 15-60 minutes compared to conventional heating methods, making this approach attractive for high-volume production scenarios [20].

Salt-templated synthesis methods have also been developed for industrial applications, particularly for preparing specialized platinum complex formulations [21]. These methods utilize salt crystals as templates to control the morphology and crystal structure of the final products [21]. The approach offers advantages in terms of product consistency and the ability to produce materials with specific surface areas and particle size distributions required for catalytic applications [21].

Industrial purification processes typically employ ion exchange chromatography or selective precipitation techniques to achieve the required product purity levels [17]. Ion exchange methods using specialized resins can achieve purities of 99.5 to 99.9 percent with recovery rates of 90 to 95 percent [17]. The environmental impact of industrial processes is increasingly important, leading to the development of closed-loop systems that minimize waste generation and enable solvent recycling [22].

Purification and Characterization Methods

The purification of sodium tetrachloroplatinate(II) hydrate requires carefully selected methodologies that preserve the integrity of the platinum(II) complex while removing unwanted impurities [1] [23]. Recrystallization remains the most widely employed purification technique due to its effectiveness in achieving high purity levels and its compatibility with the chemical properties of platinum(II) salts [23]. The compound exhibits favorable solubility characteristics, being highly soluble in hot water and significantly less soluble in cold water, making it well-suited for recrystallization processes [4] [23].

The optimal recrystallization procedure involves dissolution of the crude product in a minimal volume of hot distilled water at temperatures approaching 100 degrees Celsius [23]. The addition of a small amount of hydrochloric acid (typically 0.1 molar) helps prevent hydrolysis of the platinum complex and maintains chemical stability during the purification process [1]. The hot solution is filtered to remove insoluble impurities, then allowed to cool slowly to room temperature to promote the formation of well-formed crystals [23]. Slow cooling rates favor the growth of larger, purer crystals compared to rapid cooling, which tends to produce smaller crystals with higher impurity incorporation [23].

Ion exchange chromatography provides an alternative purification approach that can achieve exceptional purity levels of 99.5 to 99.9 percent [17]. This method utilizes specialized ion exchange resins that selectively retain the tetrachloroplatinate(II) anion while allowing other ionic species to pass through the column [17]. The purified product is subsequently eluted using appropriate salt solutions, followed by crystallization to obtain the solid product [17]. While more complex than recrystallization, ion exchange chromatography offers superior purification efficiency for applications requiring the highest purity levels.

Characterization of sodium tetrachloroplatinate(II) hydrate employs multiple analytical techniques to confirm product identity, purity, and structural integrity [24] [25]. Platinum-195 nuclear magnetic resonance spectroscopy serves as the primary structural characterization tool, providing definitive identification of the platinum coordination environment [24] [25]. The chemical shift for sodium tetrachloroplatinate(II) typically appears in the range of -1600 to -1650 parts per million relative to the standard reference compound [24]. The sharp, well-resolved signals observed in ¹⁹⁵Pt nuclear magnetic resonance spectra enable detection of even minor impurities or decomposition products [24].

Infrared spectroscopy provides complementary structural information through identification of characteristic vibrational modes [26] [27]. The platinum-chloride stretching vibrations appear in the region of 300 to 350 reciprocal centimeters, with the exact positions and intensities providing information about the coordination geometry and symmetry of the complex [27]. Ultraviolet-visible spectroscopy reveals characteristic absorption bands at 360 and 455 nanometers, corresponding to ligand-to-metal charge transfer transitions that are diagnostic for the tetrachloroplatinate(II) anion [4] [25].

X-ray crystallography provides the ultimate structural confirmation when single crystals of sufficient quality can be obtained [28] [29]. The technique reveals precise bond lengths, bond angles, and crystal packing arrangements that definitively establish the molecular structure [28]. Typical platinum-chloride bond lengths in sodium tetrachloroplatinate(II) range from 2.30 to 2.32 angstroms, consistent with the square planar coordination geometry expected for platinum(II) complexes [28].

Elemental analysis confirms the platinum content of the purified product, with high-quality samples typically containing 42 to 45 percent platinum by weight [4] [30]. Thermogravimetric analysis provides information about the hydration state and thermal stability of the compound [31]. The dehydration of coordinated water molecules typically occurs at approximately 100 degrees Celsius, allowing determination of the exact hydration level [4] [31].